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molecular formula C6H6BrClN2O2S B8657088 N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide CAS No. 1010120-58-7

N-(5-bromo-2-chloro-3-pyridinyl)methanesulfonamide

Cat. No. B8657088
M. Wt: 285.55 g/mol
InChI Key: KHEIZFOXMLFVMO-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a solution of 3-amino-5-bromo-2-chloropyridine (stage 152.1.2, 3.59 mmol) in pyridine (7 ml) was added methanesulfonyl chloride (Fluka, Buchs, Switzerland, 0.365 ml). The RM was stirred for 22 h at rt then was added methanesulfonyl chloride (0.2 ml), the RM was stirred for 5 h at rt. Methanesulfonyl chloride (0.2 ml) was added and the RM was stirred for 17 h at rt. The RM was evaporated to dryness and then taken in EtOAc, washed with aqueous NaHCO3, with brine, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by flash chromatography (heptane/EtOAc 0% to 40%). The fractions containing product were evaporated together to give the title compound as a pink solid. (HPLC: tR 2.91 min (Method A); M+H=285, 287 MS-ES)
Quantity
3.59 mmol
Type
reactant
Reaction Step One
Quantity
0.365 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][S:11]([CH3:10])(=[O:13])=[O:12])[C:3]([Cl:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
3.59 mmol
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Cl
Name
Quantity
0.365 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred for 22 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the RM was stirred for 5 h at rt
Duration
5 h
STIRRING
Type
STIRRING
Details
the RM was stirred for 17 h at rt
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The RM was evaporated to dryness
WASH
Type
WASH
Details
washed with aqueous NaHCO3, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (heptane/EtOAc 0% to 40%)
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
were evaporated together

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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